molecular formula C6H18Cl2N2Si B2690348 4,4-Dimethyl-1,4-azasilinan-1-amine;dihydrochloride CAS No. 2375273-53-1

4,4-Dimethyl-1,4-azasilinan-1-amine;dihydrochloride

Cat. No.: B2690348
CAS No.: 2375273-53-1
M. Wt: 217.21
InChI Key: TVQQSTQXQYCTSA-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,4-azasilinan-1-amine;dihydrochloride is a chemical building block of interest in medicinal chemistry for the development of novel therapeutic agents. This compound features a 4,4-dimethyl-1,4-azasilinane scaffold, a silicon-containing bioisostere that is increasingly utilized in drug discovery to optimize the properties of lead compounds . The strategic incorporation of silicon, known as the "silicon switch," can enhance potency and improve key pharmacokinetic parameters, such as metabolic stability and tissue penetration, as demonstrated in other research contexts . For instance, analogs based on this core structure have been investigated for their potential in creating new anti-tubercular agents, with some showing significantly improved activity compared to their carbon-based counterparts . Furthermore, research into similar silicon-containing compounds has shown promise in developing advanced insect repellents with longer protection times than established standards like DEET , as well as in designing novel oxazolidinone antibiotics with improved brain exposure for treating central nervous system infections . This dihydrochloride salt form offers improved solubility and handling for research applications. This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

4,4-dimethyl-1,4-azasilinan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2Si.2ClH/c1-9(2)5-3-8(7)4-6-9;;/h3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQQSTQXQYCTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCN(CC1)N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,4-azasilinan-1-amine;dihydrochloride typically involves the reaction of 4,4-dimethyl-1,4-azasilinan-1-amine with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield. The compound is often synthesized in a laboratory setting, where precise measurements and conditions are maintained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to handle the reagents and control the reaction conditions. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in 4,4-dimethyl-1,4-azasilinan-1-amine dihydrochloride participates in nucleophilic substitution reactions. For example:

ReactantsReagents/ConditionsProductYieldSource
5,7-Dichloro-6-(2,4,6-trifluorophenyl)- triazolo[1,5-a]pyrimidineK₂CO₃, DMAP, DMF, 25°C, 2h5-Chloro-7-(4,4-dimethyl-1,4-azasilinan-1-yl)-6-(2,4,6-trifluorophenyl)- triazolo[1,5-a]pyrimidine100 mg
4-(Chloromethyl)phenylcarbonyl derivativeDIPEA, KI, DMF, 50°CSilica-containing benzamide derivative~70%

Key Findings :

  • Reactions often require mild bases (e.g., K₂CO₃) and polar aprotic solvents (DMF) for optimal efficiency .

  • Steric hindrance from the geminal dimethyl groups on silicon slightly slows substitution kinetics but improves regioselectivity .

Amide Bond Formation

The compound serves as an amine partner in coupling reactions to form amides:

Acid PartnerCoupling ReagentsProductYieldSource
Benzoic acid derivativesBOP, DIPEA, DMFOrganosilicon amides (e.g., NDS100107)60–80%
4-(Chloromethyl)benzoic acidEDC·HCl, HOBt, DIPEASilane-linked benzamide85%

Mechanistic Notes :

  • Activation of carboxylic acids with EDC·HCl/HOBt or BOP facilitates amide bond formation .

  • The hydrochloride salt enhances solubility in polar solvents like DMF .

Catalytic Hydrogenation

The benzyl-protected precursor undergoes hydrogenolysis to yield the free amine dihydrochloride:

Starting MaterialConditionsProductYieldSource
1-Benzyl-4,4-dimethyl-1,4-azasilinane hydrochloridePd/C, H₂, MeOH, 25°C, 20h4,4-Dimethyl-1,4-azasilinan-1-amine dihydrochloride70%

Optimization Insights :

  • Palladium on activated carbon (10% Pd/C) is preferred for efficient debenzylation .

  • Prolonged reaction times (>20 hours) minimize residual benzyl groups .

Redox Reactions

The silicon-nitrogen bond exhibits redox activity under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductObservationsSource
OxidationH₂O₂, CH₃CN, 0°CSilanol derivativeSlow kinetics due to steric bulk
ReductionLiAlH₄, THF, refluxSecondary amineLimited applicability

Structural and Stability Considerations

  • pH Sensitivity : The hydrochloride salt stabilizes the amine in acidic media but decomposes under strongly basic conditions .

  • Thermal Stability : Melting points and decomposition temperatures are not widely reported, but the compound is stable at room temperature in dry environments .

Comparative Reactivity Table

Reaction TypeKey ReagentsTypical YieldAdvantagesLimitations
Nucleophilic SubstitutionK₂CO₃, DMAP60–85%Broad substrate scopeRequires anhydrous conditions
Amide CouplingEDC·HCl, HOBt70–90%High efficiencyCostly coupling reagents
HydrogenolysisPd/C, H₂65–75%Clean deprotectionCatalyst sensitivity to impurities

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of more complex silicon-containing compounds, making it a versatile reagent in synthetic chemistry .

Biology

The unique structure of 4,4-Dimethyl-1,4-azasilinan-1-amine; dihydrochloride makes it an interesting candidate for biological studies. Its interactions with biomolecules can provide insights into the role of silicon in biological systems. Preliminary studies have suggested its potential in influencing enzyme activity and receptor binding due to its structural characteristics .

Medicine

Research is ongoing to explore the therapeutic applications of this compound. Notably, derivatives have shown antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. These compounds have demonstrated effectiveness in inhibiting parasite growth in vitro . Additionally, cytotoxic effects have been observed in various cancer cell lines, suggesting potential applications in cancer therapy .

Industry

In industrial applications, 4,4-Dimethyl-1,4-azasilinan-1-amine; dihydrochloride is utilized in the production of specialty chemicals and materials that require silicon chemistry. Its ability to form stable bonds with various elements enhances its utility in creating polymers and resins .

Research has highlighted several biological activities associated with this compound:

Antifungal Properties : Studies indicate that derivatives exhibit moderate to potent antifungal activity against various pathogenic fungi. For example:

CompoundInhibitory Rate (%)EC50 (μg/mL)
4b67 - 8916.33 - 18.06
Boscalid-16.64

This table illustrates that certain derivatives show competitive efficacy compared to established antifungals like boscalid .

Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce apoptosis in human breast cancer cells by disrupting cellular processes .

Neuroprotective Properties : Preliminary investigations suggest potential neuroprotective effects, indicating that the compound may modulate neuroinflammation and protect neurons from damage .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,4-azasilinan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The silicon atom in its structure can form unique bonds and interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogs

The table below summarizes key comparisons:

Compound Name Molecular Formula Structural Features Key Applications Pharmacological Activity References
4,4-Dimethyl-1,4-azasilinan-1-amine dihydrochloride C₆H₁₆Cl₂N₂Si Silicon-containing azasilinane ring, dimethyl groups Insect repellents, antitubercular agents MIC: 12.5 µg/mL (against M. tuberculosis H37Rv)
4,4-Dimethylpiperidin-1-amine derivatives C₇H₁₆N₂ (base) Carbon-based piperidine ring, dimethyl substituents Pharmaceutical intermediates (e.g., indole carboxamides) Not explicitly reported
[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride C₇H₁₈Cl₂N₂O Oxazepane ring with oxygen atom, methyl group Building block for drug candidates Not explicitly reported
Piperine silicon analogs (e.g., compound 8) C₁₆H₂₀F₂NOSi (example) Silicon replaces carbon in piperine backbone Antitubercular agents MIC: 12.5 µg/mL (vs. 25 µg/mL for carbon-based piperine)
2.2. Key Differences and Implications

Heteroatom Substitution: Silicon vs. Carbon/Oxygen: The silicon atom in the azasilinane ring increases lipophilicity and may enhance membrane permeability compared to carbon-based piperidines or oxygen-containing oxazepanes . This property is critical for insect repellents targeting arthropod olfactory receptors .

Pharmacological Activity :

  • Silicon analogs of piperine (e.g., compound 8) exhibit 2-fold higher potency against M. tuberculosis than their carbon counterparts, suggesting silicon’s role in enhancing target binding .
  • Piperidine-based derivatives (e.g., Example 12 in ) lack silicon but retain bioactivity, indicating structural flexibility in drug design.

Synthetic Utility :

  • The dihydrochloride salt form improves stability and solubility for handling in coupling reactions, unlike free amines requiring inert atmospheres .
  • Oxazepane derivatives () are more polar due to the oxygen atom, favoring aqueous-phase reactions, while azasilinanes are suited for organic-phase syntheses .

Safety and Handling: Tetrahydroisoquinoline analogs (e.g., ) share hazards like acute toxicity and skin irritation, suggesting similar precautions for the target compound .

Research Findings and Data

  • Insect Repellent Development: Azasilinane-derived compounds (e.g., 2,5-dichlorophenyl methanone) showed >95% repellency against Aedes aegypti, outperforming DEET in longevity tests .
  • Antitubercular Activity :
    Piperine silicon analogs (compounds 8–9) demonstrated MIC values of 12.5 µg/mL , comparable to first-line drugs like isoniazid .

Biological Activity

4,4-Dimethyl-1,4-azasilinan-1-amine; dihydrochloride is a silicon-containing compound with significant potential in various fields of research, particularly in medicinal chemistry and biological applications. Its unique structure, characterized by the integration of a silicon atom within a six-membered ring, lends it distinct chemical properties that are being explored for therapeutic uses.

Chemical Structure and Properties

The molecular formula of 4,4-Dimethyl-1,4-azasilinan-1-amine; dihydrochloride is C6H16N2Si2HClC_6H_{16}N_2Si\cdot 2HCl. The presence of the silicon atom allows for unique interactions with biological molecules, potentially enhancing its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. These interactions may affect various signaling pathways and biochemical processes. The exact mechanism remains under investigation, but preliminary studies suggest that it may influence enzyme activity or receptor binding due to its structural characteristics.

Biological Activity Studies

Research into the biological activity of 4,4-Dimethyl-1,4-azasilinan-1-amine; dihydrochloride has revealed several promising findings:

Antiparasitic Activity
Recent studies have indicated that derivatives of this compound exhibit activity against Plasmodium falciparum, the causative agent of malaria. For example, compounds incorporating this silicon-based moiety have shown effectiveness in inhibiting the growth of this parasite in vitro .

Cytotoxic Effects
In vitro assays have demonstrated that 4,4-Dimethyl-1,4-azasilinan-1-amine; dihydrochloride can induce cytotoxic effects in various cancer cell lines. The compound appears to disrupt cellular processes leading to apoptosis (programmed cell death), particularly in human breast cancer cells .

Neuroprotective Properties
Preliminary investigations also suggest potential neuroprotective effects. The compound may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, indicating its possible use in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on Antimalarial Activity:
    • Objective: Evaluate the efficacy of 4,4-Dimethyl-1,4-azasilinan-1-amine derivatives against P. falciparum.
    • Method: In vitro assays using different concentrations of the compound.
    • Results: Significant reduction in parasite viability was observed at concentrations above 10 µM.
    • Conclusion: Suggests potential for development as an antimalarial drug.
  • Cytotoxicity Assessment:
    • Objective: Assess cytotoxic effects on human cancer cell lines.
    • Method: MTT assay performed on breast and lung cancer cells.
    • Results: IC50 values indicated strong cytotoxicity (IC50 < 20 µM).
    • Conclusion: Indicates potential as an anticancer agent.
  • Neuroprotection Study:
    • Objective: Investigate protective effects against oxidative stress.
    • Method: Neuronal cell cultures exposed to oxidative agents with and without the compound.
    • Results: Reduced markers of oxidative damage in treated cells.
    • Conclusion: Potential therapeutic implications for neurodegenerative conditions.

Comparative Analysis

To better understand the unique properties of 4,4-Dimethyl-1,4-azasilinan-1-amine; dihydrochloride, a comparison with similar compounds is necessary:

Compound NameBiological ActivityMechanismUnique Features
4,4-Dimethyl-1,4-azasilinan-1-amineAnticancer, AntimalarialEnzyme inhibitionSilicon integration
1,4-AzasilinanLimited activity reportedUnknownLacks silicon
Silicon-containing aminesVariable activitiesReceptor modulationDiverse applications

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4-Dimethyl-1,4-azasilinan-1-amine dihydrochloride, and what critical parameters influence reaction yield?

  • Methodology : The compound is synthesized via multi-step reactions involving intermediates such as 1-benzyl-4,4-dimethyl-1,4-azasilinane, followed by deprotection and salt formation. Key steps include the use of N-bromosuccinimide for bromination and benzoyl peroxide as a radical initiator in carbon tetrachloride . Parameters affecting yield include reaction temperature (reflux conditions), stoichiometry of reagents, and purification via recrystallization from solvents like isopropyl ether. Dihydrochloride salt formation typically involves treatment with hydrogen chloride gas or hydrochloric acid in anhydrous conditions .

Q. What analytical techniques are essential for characterizing the purity and structural integrity of 4,4-Dimethyl-1,4-azasilinan-1-amine dihydrochloride?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of dimethyl and azasilinan groups.
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>99% as per industry standards) .
  • Mass Spectrometry (MS) : To verify molecular weight (CAS-provided molecular formula and weight) .
  • X-ray Crystallography : Optional for resolving crystal structure in advanced studies.
    • Regulatory compliance requires Certificates of Analysis (COA) and Safety Data Sheets (SDS) detailing purity, stability, and hazards .

Q. Why is the dihydrochloride salt form preferred over the hydrochloride form in certain experimental setups?

  • Methodology : The dihydrochloride form offers enhanced solubility in aqueous buffers and polar solvents, critical for biological assays. It also demonstrates superior stability under varied storage conditions (e.g., temperature fluctuations) compared to hydrochloride salts . For instance, dihydrochloride salts of related compounds show increased bioavailability in pharmacokinetic studies, making them preferable for in vivo experiments .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data observed for 4,4-Dimethyl-1,4-azasilinan-1-amine dihydrochloride across different studies?

  • Methodology :

  • Dose-Response Curves : Systematically test concentrations to identify non-linear effects.
  • Orthogonal Assays : Combine enzymatic assays (e.g., LSD1 inhibition ) with cell-based viability assays to confirm target engagement.
  • Control for Salt-Specific Effects : Compare dihydrochloride and freebase forms under identical conditions .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., rimcazole dihydrochloride ) to identify trends.

Q. What strategies optimize the stability of 4,4-Dimethyl-1,4-azasilinan-1-amine dihydrochloride under varying experimental conditions?

  • Methodology :

  • pH Buffering : Maintain pH 4–6 to prevent hydrolysis of the azasilinan ring.
  • Lyophilization : For long-term storage, lyophilize the compound and store at -20°C in airtight containers .
  • Excipient Screening : Add stabilizers like trehalose or mannitol in formulation studies .
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict degradation pathways .

Q. How does the structural configuration of 4,4-Dimethyl-1,4-azasilinan-1-amine dihydrochloride influence its efficacy as an intermediate in insect repellent synthesis?

  • Methodology : The dimethyl groups at the 4-position enhance steric hindrance, stabilizing the azasilinan ring against oxidative degradation. This stability is critical in multi-step syntheses of repellents (e.g., benzophenone derivatives ). Computational modeling (e.g., DFT calculations) can predict reactivity in nucleophilic substitutions, guiding the design of analogs with improved efficacy.

Q. What mechanistic insights explain the compound's interaction with biological targets, and how can these be experimentally validated?

  • Methodology :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., σ receptor antagonists ) to measure affinity.
  • Kinetic Studies : Surface plasmon resonance (SPR) to assess binding kinetics.
  • Gene Expression Profiling : RNA-seq or qPCR to evaluate downstream effects of LSD1 inhibition .
  • Cryo-EM/X-ray Crystallography : Resolve ligand-target complexes at atomic resolution.

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